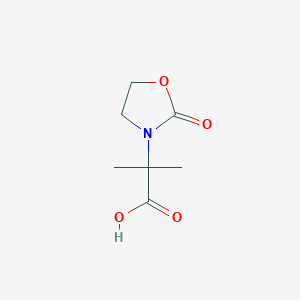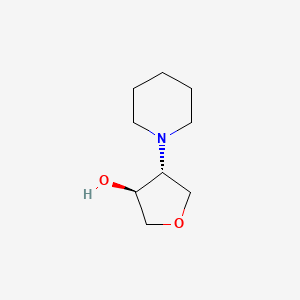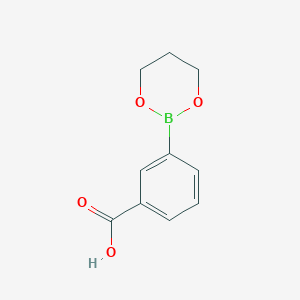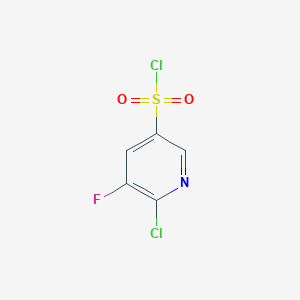
Potassium 3,3,3-trifluoropropane-1-trifluoroborate
説明
Potassium 3,3,3-trifluoropropane-1-trifluoroborate is a fluorinated organoboron compound with the molecular formula C3H4BF6K and a molecular weight of 203.96 g/mol . This compound is primarily used in research and development, particularly in the field of organic synthesis, due to its unique chemical properties and reactivity .
作用機序
Target of Action
Potassium 3,3,3-trifluoropropane-1-trifluoroborate is primarily used as a coupling reagent in various organic reactions . Its primary targets are aryl halides, with which it reacts to form C-C bonds .
Mode of Action
This compound interacts with its targets (aryl halides) through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction involves the exchange of a halide (or similar functional group) on the aryl halide for a boron group on the this compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the formation of C-C bonds . The downstream effects include the formation of diverse boronate ester derivatives .
Result of Action
The primary result of the action of this compound is the formation of new C-C bonds . This can lead to the synthesis of a wide variety of organic compounds, including those with complex structures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst (such as palladium) is often necessary for the Suzuki-Miyaura cross-coupling reaction . Additionally, the reaction typically requires controlled temperature conditions .
生化学分析
Biochemical Properties
Potassium 3,3,3-trifluoropropane-1-trifluoroborate plays a significant role in biochemical reactions, particularly in coupling reactions. It is involved in Suzuki-Miyaura cross-coupling reactions, where it interacts with aryl, alkenyl, or alkyl halides and triflates . This compound is known to interact with enzymes and proteins that facilitate these coupling reactions, such as palladium catalysts. The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes involved in these processes. For instance, it can impact the expression of genes related to metabolic pathways, thereby altering cellular metabolism . Additionally, its role in coupling reactions can influence cell signaling pathways by modifying the structure and function of signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, facilitating the formation of carbon-carbon bonds through coupling reactions . This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. It also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects . At high doses, it may exhibit toxic effects, impacting cellular function and overall health. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. This compound’s role in coupling reactions also influences the synthesis of metabolites, contributing to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures the compound is present in the right cellular context to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: Potassium 3,3,3-trifluoropropane-1-trifluoroborate can be synthesized through various methods. One common approach involves the reaction of 3,3,3-trifluoropropene with a boron-containing reagent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Potassium 3,3,3-trifluoropropane-1-trifluoroborate undergoes various types of chemical reactions,
特性
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoropropyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJJQRSWDQBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430722-07-8 | |
| Record name | potassium trifluoro(3,3,3-trifluoropropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)


![2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)

